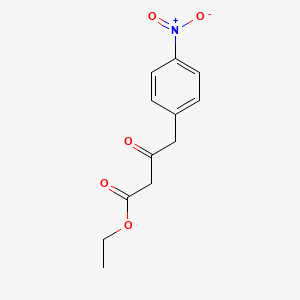

Ethyl 4-(4-nitrophenyl)-3-oxobutanoate

Descripción general

Descripción

Ethyl 4-(4-nitrophenyl)-3-oxobutanoate is an organic compound that belongs to the class of nitrophenyl derivatives It is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an oxobutanoate ester

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 4-(4-nitrophenyl)-3-oxobutanoate can be synthesized through several methods. One common approach involves the condensation of ethyl acetoacetate with 4-nitrobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions in an ethanol solvent, yielding the desired product after purification.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale production while maintaining product quality.

Análisis De Reacciones Químicas

Knoevenagel Condensation Reactions

The ketone moiety in Ethyl 4-(4-nitrophenyl)-3-oxobutanoate participates in Knoevenagel condensations with aldehydes under mild conditions. For example, reactions with aliphatic aldehydes in pyridine yield α,β-unsaturated ketones through a decarboxylation-dehydration pathway .

Example Reaction:

| Reactants | Conditions | Products | Yield |

|---|---|---|---|

| This compound + Propanal | Pyridine, 20°C, 15h | 4-(4-Nitrophenyl)hex-3-en-2-one | ~65% |

Mechanistic studies using NMR spectroscopy confirm the formation of intermediates like β-hydroxy ketones before dehydration to enones .

Hydrazone Formation via Diazonium Salt Coupling

The compound reacts with diazonium salts derived from aromatic amines to form hydrazones, a key step in synthesizing bioactive derivatives. For instance:

Synthetic Pathway:

-

Diazotization of aniline derivatives.

-

Nucleophilic attack by the enolate of this compound.

Representative Product:

| Derivative | Yield | Melting Point |

|---|---|---|

| 3a (R = Ph) | 70% | 56.7–59.4°C |

Ester Group Reactivity

The ethyl ester undergoes hydrolysis and nucleophilic substitution:

Alkaline Hydrolysis

Transesterification

Comparative Reactivity:

| Reaction Type | Reagent | Product | Application |

|---|---|---|---|

| Hydrolysis | NaOH | Carboxylic acid | Intermediate for metal complexes |

| Transesterification | MeOH/H+ | Methyl ester | Solubility modification |

Nitro Group Reactivity

While direct reduction data for this compound is limited, analogous nitroaromatic compounds undergo catalytic hydrogenation (H₂/Pd-C) to amines. This suggests potential for:

Proposed Reaction:

-

Reduction: 4-Nitrophenyl → 4-Aminophenyl group.

-

Application: Synthesis of aniline derivatives for pharmaceutical use.

Interaction with Biological Targets

The compound’s nitro and ketone groups enable interactions with enzymes like cyclooxygenase (COX), as seen in structurally related antiplatelet agents .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 4-(4-nitrophenyl)-3-oxobutanoate serves as a significant building block in the synthesis of complex organic molecules with therapeutic potential. Its structure, featuring a butanoate backbone and a nitrophenyl substituent, enhances its reactivity and biological activity.

Key Applications:

- Synthesis of Indole Derivatives: This compound is utilized to synthesize various indole derivatives, which exhibit a wide range of biological activities including antiviral, anti-inflammatory, anticancer, and antimicrobial properties. The indole nucleus is crucial in many natural compounds, making this synthesis pathway particularly valuable for drug discovery.

- Radiofluorination of Biomolecules: The compound is employed in indirect radiofluorination processes to prepare ^18F-labelled acylation synthons rapidly. This method is beneficial for developing radiotracers used in positron emission tomography (PET) imaging.

Pharmacology

In pharmacological research, this compound is recognized for its potential to create compounds with diverse therapeutic effects. The synthesis of indole derivatives from this compound has been linked to numerous pharmacological activities:

Biological Activities:

- Antiviral

- Anticancer

- Antimicrobial

- Antidiabetic

- Antimalarial

- Anticholinesterase

These activities suggest that derivatives synthesized from this compound could lead to novel therapeutic agents with significant clinical relevance.

Chemical Engineering

In chemical engineering, this compound plays a role in catalytic processes, specifically in the reduction of nitrophenols. The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction for assessing the activity of nanostructured materials.

Catalytic Applications:

- Benchmark Reaction: The compound can be used as a substrate in catalytic reactions involving nanostructured materials. These reactions are essential for developing efficient catalysts that can reduce nitrophenol in environmental applications.

Mecanismo De Acción

The mechanism by which Ethyl 4-(4-nitrophenyl)-3-oxobutanoate exerts its effects depends on the specific reaction or application. For example, in reduction reactions, the nitro group undergoes a series of electron transfers, ultimately forming an amino group. The molecular targets and pathways involved vary based on the specific chemical transformation or biological activity being studied.

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 4-nitrocinnamate: Similar in structure but with a different functional group arrangement.

4-Nitrophenylchloroformate: Contains a nitrophenyl group but with a chloroformate functional group.

4-Nitrophenyl Indoline-1-Carboxylate: Another nitrophenyl derivative with a different core structure.

Uniqueness

Ethyl 4-(4-nitrophenyl)-3-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.

Actividad Biológica

Ethyl 4-(4-nitrophenyl)-3-oxobutanoate, a compound characterized by its nitrophenyl substituent and a butanoate backbone, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and antiviral properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₂H₁₃N₁O₅

- CAS Number : 62088-12-4

- Functional Groups : Nitro group, ketone, ester

The presence of the nitrophenyl group enhances the compound's reactivity and biological potential, making it a valuable intermediate in the synthesis of various bioactive compounds.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies indicate that derivatives of this compound exhibit activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 256 µg/mL |

| S. aureus | 256 µg/mL |

These findings suggest that the compound can serve as a potential lead in developing new antimicrobial agents .

2. Anticancer Properties

Research has highlighted the anticancer potential of this compound and its derivatives. For instance, certain derivatives have shown activity against cancer cell lines such as HepG2 (hepatocellular carcinoma) with IC50 values comparable to established drugs:

| Compound | Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|---|

| Derivative A | HepG2 | 2.17 ± 0.83 | Harmine (2.54 ± 0.82) |

| Derivative B | Various Cancer Lines | <10 | - |

These results underscore the potential for this compound to be developed into effective anticancer therapies .

3. Antiviral Activity

The compound has also been evaluated for antiviral activity, particularly against HIV and influenza viruses. Studies have reported that certain derivatives exhibit promising results:

- HIV Activity : Some derivatives have been identified as potential anti-HIV agents.

- Influenza Activity : Derivatives showed effectiveness in inhibiting viral replication in vitro.

This broad spectrum of activity positions this compound as a versatile candidate for further drug development .

The biological effects of this compound are believed to arise from its ability to interact with specific biological targets:

- The nitro group can undergo reduction to form an amino group, which may participate in various biological interactions.

- The compound's structure allows it to engage in nucleophilic substitution reactions, potentially leading to the formation of more active derivatives.

Case Studies

- Synthesis and Evaluation of Derivatives : A study synthesized a series of derivatives from this compound and evaluated their biological activities. Notably, some derivatives exhibited enhanced anticancer activity against multiple cell lines compared to the parent compound .

- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound derivatives to various protein targets involved in cancer progression and viral replication .

Propiedades

IUPAC Name |

ethyl 4-(4-nitrophenyl)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c1-2-18-12(15)8-11(14)7-9-3-5-10(6-4-9)13(16)17/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTYXRRHMODSGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90341752 | |

| Record name | Ethyl 4-(4-nitrophenyl)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62088-12-4 | |

| Record name | Ethyl 4-(4-nitrophenyl)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.